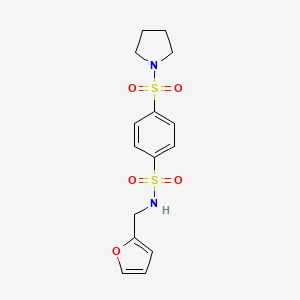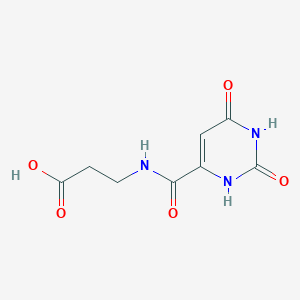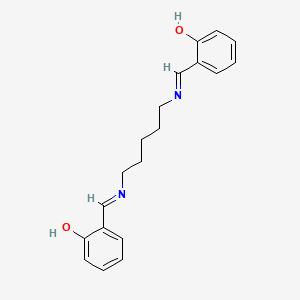
N-(2-furanylmethyl)-4-(1-pyrrolidinylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furanylmethyl)-4-(1-pyrrolidinylsulfonyl)benzenesulfonamide is a sulfonamide.
Scientific Research Applications
Synthesis and Characterization
N-(2-furanylmethyl)-4-(1-pyrrolidinylsulfonyl)benzenesulfonamide and its derivatives have been a subject of research in the synthesis of complex organic compounds. These compounds have been synthesized through various methods, including gold(I)-catalyzed reactions and one-pot synthesis techniques. Such syntheses have led to the creation of molecules with potentially valuable properties (Wang et al., 2014); (Ijuomah et al., 2022).
Anticancer Activity
Research has indicated that certain derivatives of N-(2-furanylmethyl)-4-(1-pyrrolidinylsulfonyl)benzenesulfonamide exhibit significant anticancer activities. These compounds have been tested against various cancer cell lines, including HeLa, HCT-116, and MCF-7, demonstrating their potential as anticancer agents. Their mechanism of action includes cell cycle arrest and induction of apoptotic processes (Żołnowska et al., 2018).
Chemical Transformations
Derivatives of N-(2-furanylmethyl)-4-(1-pyrrolidinylsulfonyl)benzenesulfonamide have been used in a variety of chemical transformations. These include solid-phase synthesis and various rearrangements to yield diverse molecular scaffolds. This aspect of research focuses on expanding the chemical space and exploring new potential applications of these compounds (Fülöpová & Soural, 2015).
Antimicrobial Activity
Studies have also shown that certain derivatives possess notable antimicrobial properties. These compounds have been effective against a range of bacteria, including Gram-positive and Gram-negative strains, suggesting their potential use in treating bacterial infections (Ijuomah et al., 2022).
Crystal Structure Analysis
Research into the crystal structure of these compounds provides insights into their molecular interactions and stability. Understanding these structures is crucial for designing molecules with desired properties and functions (Bats et al., 2001).
properties
Product Name |
N-(2-furanylmethyl)-4-(1-pyrrolidinylsulfonyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C15H18N2O5S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O5S2/c18-23(19,16-12-13-4-3-11-22-13)14-5-7-15(8-6-14)24(20,21)17-9-1-2-10-17/h3-8,11,16H,1-2,9-10,12H2 |
InChI Key |
OSQYMKOYUIIFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B1227156.png)
![3-[[[[[5-(4-Chlorophenyl)-2-furanyl]-oxomethyl]amino]-sulfanylidenemethyl]amino]-4-methoxybenzoic acid](/img/structure/B1227157.png)

![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)
![3-(5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B1227165.png)
![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1227166.png)
![4-Morpholinyl-[4-[3-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1227168.png)
![N-[5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]benzenesulfonamide](/img/structure/B1227170.png)
![N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide](/img/structure/B1227172.png)

![N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide](/img/structure/B1227175.png)

![[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1227179.png)
![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)